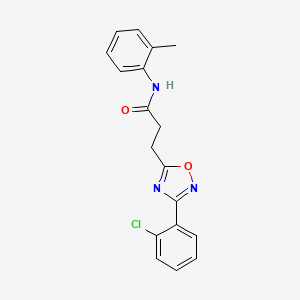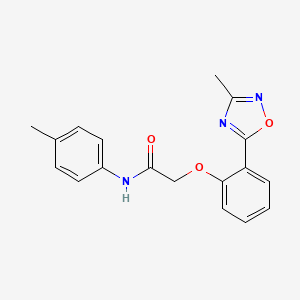
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide, also known as PTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTAA is a synthetic compound that belongs to the class of oxadiazole derivatives. It has a molecular formula of C18H18N4O3 and a molecular weight of 342.36 g/mol.
Mechanism of Action
The mechanism of action of 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits various biological activities that make it a useful tool for studying various cellular processes. However, 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some experiments. It also has limited stability, which can affect its biological activity over time.
Future Directions
There are several future directions for research on 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide. One potential area of research is the development of 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide, which could provide insights into its biological activity. Additionally, further studies are needed to evaluate the safety and toxicity of 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide in vivo.
Synthesis Methods
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide can be synthesized by a multistep reaction process that involves the condensation of 2-(2-hydroxyphenoxy)-N-(p-tolyl)acetamide with 3-methyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-9-14(10-8-12)20-17(22)11-23-16-6-4-3-5-15(16)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOHPFGEYHIJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


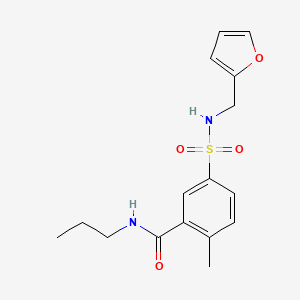
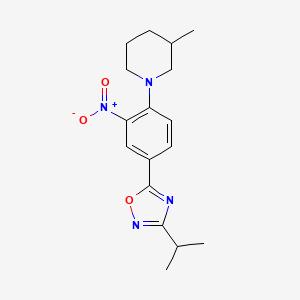
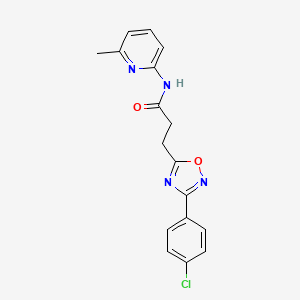
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)

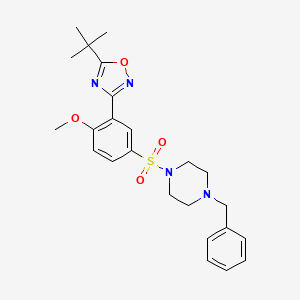
![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)

